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An In-depth Technical Guide to the Physicochemical Characteristics of N-(2-
Fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(2-Fluorophenyl)acetamide, a halogenated derivative of acetanilide, represents a core

structural motif of significant interest in the fields of medicinal chemistry, materials science, and

synthetic organic chemistry. The strategic introduction of a fluorine atom onto the phenyl ring

dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability

compared to its non-fluorinated parent, acetamide. These modifications are crucial in the

rational design of novel therapeutic agents, where fine-tuning physicochemical parameters is

paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

This technical guide provides a comprehensive analysis of the essential physicochemical

characteristics of N-(2-Fluorophenyl)acetamide. Moving beyond a simple recitation of data,

this document elucidates the causal relationships between the molecule's structure and its

observable properties, offering field-proven insights into its behavior in experimental settings.

The protocols and data presented herein are grounded in authoritative sources, ensuring a

self-validating framework for researchers.
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A precise understanding of a compound's identity is the foundation of all subsequent research.

N-(2-Fluorophenyl)acetamide is unambiguously defined by the following identifiers.

IUPAC Name: N-(2-fluorophenyl)acetamide[1][2]

Synonyms: 2'-Fluoroacetanilide, N-Acetyl-2-fluoroaniline, 1-Acetamido-2-fluorobenzene[1][2]

CAS Registry Number: 399-31-5[1][3][4]

Molecular Formula: C₈H₈FNO[1][3][4]

Molecular Weight: 153.15 g/mol [1][2]

The molecule's architecture, featuring an acetamido group attached to a fluorine-substituted

benzene ring at the ortho position, dictates its chemical behavior.

Caption: 2D structure of N-(2-Fluorophenyl)acetamide.

Core Physicochemical Properties: A Quantitative
Summary
For ease of reference, the key quantitative physicochemical parameters of N-(2-
Fluorophenyl)acetamide are summarized below. Each of these properties is discussed in

greater detail in the subsequent sections.

Property Value Source(s)

Melting Point 76-78 °C [5][6]

Boiling Point
413-415 K (140-142 °C) at

0.019 bar
[3]

logP (Octanol/Water) 1.47 [6]

Molecular Formula C₈H₈FNO [1][3][4]

Molecular Weight 153.15 g/mol [1][2]
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Detailed Physicochemical Analysis
Solid-State Properties: Melting Point and Crystal
Structure
N-(2-Fluorophenyl)acetamide is a white solid at standard conditions, with a reported melting

point of 76-78 °C.[5][6] This relatively sharp melting range is indicative of a well-defined

crystalline solid. The melting point is a direct consequence of the intermolecular forces

governing the crystal lattice. In this case, the primary interactions are:

Hydrogen Bonding: The amide functionality provides a hydrogen bond donor (N-H) and

acceptor (C=O), leading to strong, directional interactions between adjacent molecules.

Dipole-Dipole Interactions: The high electronegativity of both the fluorine and oxygen atoms

creates significant molecular dipoles, contributing to lattice energy.

Crystal structure data for N-(2-Fluorophenyl)acetamide is available in the Cambridge

Crystallographic Data Centre (CCDC Number: 907078), which provides definitive information

on bond lengths, angles, and the precise geometry of intermolecular interactions in the solid

state.[2] Analysis of related structures, such as 2-azido-N-(4-fluorophenyl)acetamide, reveals

how N—H⋯O hydrogen bonding can form chains, which are then connected by other weak

interactions like C—F⋯π(ring) and π-stacking.[7]

Lipophilicity: Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical parameter in drug development,

quantifying a molecule's lipophilicity. It directly influences membrane permeability, protein

binding, and overall ADME properties. N-(2-Fluorophenyl)acetamide has a reported logP of

1.47.[6]

Expert Interpretation: A logP value in the range of 1-3 is often considered optimal for oral drug

candidates, suggesting a favorable balance between aqueous solubility (for dissolution in the

gastrointestinal tract) and lipid solubility (for absorption across cell membranes). The fluorine

atom, while highly electronegative, is also lipophilic, contributing to this balanced character.

Solubility Profile
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The solubility of a compound is a function of its ability to overcome its crystal lattice energy and

be solvated by the solvent. For N-(2-Fluorophenyl)acetamide:

Polar Organic Solvents: It is expected to be readily soluble in polar organic solvents like

ethanol, methanol, and acetone.[8] The energy cost of breaking the intermolecular hydrogen

bonds in the solid is compensated by the formation of new hydrogen bonds with the solvent.

Water: Solubility in water is expected to be moderate. While the amide group can hydrogen

bond with water, the aromatic ring is hydrophobic.

Non-Polar Solvents: Limited solubility is expected in non-polar solvents like hexanes, as

these solvents cannot effectively solvate the polar amide group.

The solubility can be influenced by temperature, generally increasing with a rise in

temperature, and by pH, which can affect the ionization state of the molecule.[8]

Ionization Constant (pKa)
The amide group in N-(2-Fluorophenyl)acetamide is generally considered neutral under

physiological conditions.

Acidity: The amide N-H proton is very weakly acidic, with an estimated pKa well above 14,

meaning it will not be deprotonated in aqueous solution.

Basicity: The nitrogen lone pair is significantly delocalized into the adjacent carbonyl group

through resonance, rendering it non-basic. The oxygen atom of the carbonyl group is the

most likely site of protonation, but this only occurs under strongly acidic conditions.

This lack of ionizable groups in the physiological pH range (1-8) means its solubility and

permeability are less likely to be affected by changes in pH throughout the gastrointestinal

tract, which can be an advantageous property for drug candidates.

Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of N-(2-
Fluorophenyl)acetamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals: a singlet for the methyl

(CH₃) protons, a broad singlet for the amide (N-H) proton, and a complex multiplet pattern in

the aromatic region for the four protons on the fluorophenyl ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the

carbonyl carbon, and the six unique carbons of the aromatic ring (with splitting patterns due

to C-F coupling).

Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong, characteristic absorption bands that confirm the

presence of key functional groups.

~3300 cm⁻¹: N-H stretching vibration of the secondary amide.

~1670 cm⁻¹: C=O (Amide I) stretching vibration, a very strong and sharp peak.

~1540 cm⁻¹: N-H bending and C-N stretching (Amide II) vibration.

~1250 cm⁻¹: C-F stretching vibration.

Data from FTIR and ATR-IR experiments are available in public databases.[2]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern. The NIST Chemistry WebBook provides reference mass spectra for this

compound.[1] The molecular ion peak (M⁺) would be observed at m/z = 153, corresponding to

the molecular weight.

Synthesis and Handling
General Synthesis Protocol
A standard and reliable method for synthesizing N-(2-Fluorophenyl)acetamide is the acylation

of 2-fluoroaniline with acetic anhydride.[5]
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Synthesis Workflow

Mix 2-Fluoroaniline
& Glacial Acetic Acid Add Acetic AnhydrideIn reaction vessel Heat at Reflux

(5 minutes)
Initiate reaction Dilute with Ice Water

Stop reaction &
precipitate product Filter the Precipitate Dry the Solid

Obtain Pure
N-(2-Fluorophenyl)acetamide

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-(2-Fluorophenyl)acetamide.

Step-by-Step Methodology:

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine

11.1 g of 2-fluoroaniline with 25 mL of glacial acetic acid.[5]

Acylation: Carefully add 25 mL of acetic anhydride to the mixture.[5]

Reaction: Heat the mixture to reflux and maintain for 5 minutes.[5] The reaction is exothermic

and proceeds rapidly.

Precipitation: After the short reflux period, cool the flask and pour the contents into a beaker

containing ice water. A white solid should precipitate immediately.

Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove

any residual acetic acid.

Drying: Dry the solid thoroughly, either in a desiccator or a vacuum oven at low heat, to yield

the final N-(2-Fluorophenyl)acetamide product.[5]

Safety and Handling
Based on aggregated GHS data, N-(2-Fluorophenyl)acetamide should be handled with

appropriate care.[2]

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and

may cause respiratory irritation (H335).[2][9]
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Precautions for Safe Handling:

Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

Wear appropriate personal protective equipment (PPE), including safety glasses or

goggles, a lab coat, and chemical-resistant gloves.[9][10]

Avoid breathing dust.[10]

Wash hands thoroughly after handling.[10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Experimental Protocol: Determination of logP
To ensure trustworthiness and provide actionable methods, the following protocol details the

shake-flask method for logP determination, the gold standard for this measurement.
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LogP Determination Workflow (Shake-Flask Method)
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Calculate LogP =
log([C]octanol / [C]water)
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Caption: Workflow for logP determination via the shake-flask method.

Step-by-Step Methodology:

Solvent Saturation: Vigorously mix equal volumes of 1-octanol and purified water for 24

hours to ensure mutual saturation. Allow the phases to separate completely.

Standard Curve: Prepare a series of known concentrations of N-(2-
Fluorophenyl)acetamide in the saturated octanol phase and measure their absorbance
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using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max). Plot

absorbance vs. concentration to create a standard curve.

Partitioning: Accurately weigh a small amount of the compound and dissolve it in a known

volume of saturated octanol. Add an equal volume of saturated water.

Equilibration: Seal the container and shake it gently at a constant temperature (e.g., 25 °C)

for a sufficient time (e.g., 24 hours) to allow partitioning to reach equilibrium.

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and

aqueous layers.

Concentration Measurement: Carefully sample the octanol layer. If necessary, dilute it with

saturated octanol to fall within the range of the standard curve. Measure its UV absorbance.

Use the standard curve to determine the final concentration in the octanol phase

([C]_octanol).

Calculation: The concentration in the aqueous phase ([C]_water) can be determined by mass

balance or by direct measurement if sensitive enough. The partition coefficient P is

calculated as P = [C]_octanol / [C]_water. The final value is expressed as logP.

Conclusion
N-(2-Fluorophenyl)acetamide is a compound whose physicochemical properties are well-

defined and highly relevant to modern chemical research. Its balanced lipophilicity (logP ≈

1.47), defined solid-state structure, and predictable spectroscopic signatures make it an

excellent model compound and a valuable building block. The presence of the ortho-fluoro

substituent provides a key vector for modulating electronic and metabolic properties, a strategy

frequently employed in drug discovery. This guide has provided the foundational data,

interpretive context, and practical protocols necessary for scientists to confidently incorporate

N-(2-Fluorophenyl)acetamide into their research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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